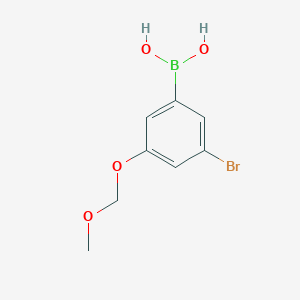

5-Bromo-3-(methoxymethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-bromo-5-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBGDHGWHPRZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 5-Bromo-3-(methoxymethoxy)phenylboronic acid

The following technical guide details the chemical properties, synthesis, and strategic application of 5-Bromo-3-(methoxymethoxy)phenylboronic acid , a high-value trifunctional building block for medicinal chemistry.

A Trifunctional Scaffold for Modular Drug Design

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound represents a "linchpin" scaffold. Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an electrophile (aryl bromide), a nucleophile (boronic acid), and a masked nucleophile (MOM-protected phenol)—arranged in a 1,3,5-substitution pattern. This architecture allows researchers to sequentially construct complex, non-symmetric biaryl and terphenyl systems common in kinase inhibitors and protein-protein interaction modulators, without the need for extensive re-functionalization steps.

Molecular Architecture & Properties[1]

Structural Analysis

The compound is defined by a benzene core substituted at the meta positions. This 1,3,5-substitution pattern is critical for disrupting molecular symmetry, often improving the solubility and physicochemical properties (LogD, metabolic stability) of final drug candidates compared to para-substituted analogs.

| Property | Data / Description |

| IUPAC Name | [3-Bromo-5-(methoxymethoxy)phenyl]boronic acid |

| Molecular Formula | C₈H₁₀BBrO₄ |

| Molecular Weight | ~260.88 g/mol |

| CAS Number | Not widely listed; typically custom synthesized or analog-referenced |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.8 (Estimated based on phenylboronic acid) |

| Stability | Hygroscopic; prone to protodeboronation under strong acidic conditions or prolonged heating |

Functional Group Orthogonality

-

Boronic Acid (C-1): The primary reactive handle for Suzuki-Miyaura cross-coupling. It serves as the nucleophilic partner.

-

Methoxymethoxy (MOM) Group (C-3): A robust protecting group for the phenol. It is stable to basic conditions (Suzuki coupling) and reducing agents but is cleaved under specific acidic conditions, revealing a phenol for further derivatization (e.g., etherification, carbamate formation).

-

Bromine (C-5): A latent electrophile. It remains intact during the initial Suzuki coupling (if the partner is an aryl halide) or can be used as the electrophile if the boronic acid is protected (e.g., as a MIDA boronate) or reacted first.

Synthetic Pathways[1][2][3][4][5][6][7]

The synthesis of this scaffold relies on the principle of Lithium-Halogen Exchange followed by electrophilic trapping. The starting material is typically 3,5-dibromophenol.

Synthesis Protocol

Step 1: MOM Protection

-

Reagents: 3,5-Dibromophenol, Chloromethyl methyl ether (MOM-Cl),

-Diisopropylethylamine (DIPEA). -

Conditions: DCM, 0°C to RT.

-

Mechanism: Nucleophilic substitution (

) of the phenoxide onto the highly reactive MOM-Cl. -

Outcome: 1,3-Dibromo-5-(methoxymethoxy)benzene.

Step 2: Monolithiation and Borylation

-

Reagents:

-Butyllithium ( -

Conditions: THF, -78°C (Cryogenic).

-

Mechanism:

-

Li-Halogen Exchange: Rapid exchange of one bromine atom for lithium. The MOM group may offer weak coordination, but the exchange is driven by the stability of the aryl lithium species.

-

Electrophilic Trapping: The aryl lithium species attacks the boron center of the borate ester.

-

Hydrolysis: Acidic workup (mild) hydrolyzes the boronate ester to the free acid.

-

-

Critical Control: Temperature must be maintained at -78°C to prevent "scrambling" of the lithiated species or double lithiation.

Visualization of Synthesis Workflow

Figure 1: Step-wise synthesis from commercially available 3,5-dibromophenol.

Reactivity Profile & Experimental Protocols

Chemoselective Suzuki-Miyaura Coupling

The most common application is the coupling of the boronic acid moiety with an external aryl halide (R-X).

-

Challenge: Preventing self-polymerization (reaction between the molecule's own Boron and Bromine).

-

Solution: Use the "Reactivity Hierarchy." The intermolecular reaction between the boronic acid and a highly reactive external electrophile (e.g., Aryl-Iodide or electron-deficient Aryl-Bromide) is kinetically favored over the self-coupling, especially if the external electrophile is in slight excess.

Standard Protocol:

-

Solvent: 1,4-Dioxane/Water (4:1).[2]

-

Base:

(2.0 equiv). -

Catalyst:

(5 mol%). -

Temperature: 80°C.

-

Note: If self-coupling is observed, switch to a catalyst system with faster oxidative addition rates for the external partner, such as XPhos Pd G2 .

MOM Deprotection

Post-coupling, the phenol is unmasked.

-

Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

-

Condition: 0°C to RT, 1-2 hours.

-

Result: The MOM ether is cleaved to generate formaldehyde (volatile) and the free phenol.

Strategic Logic Map (The "Linchpin" Strategy)

This diagram illustrates how to use the molecule to build a non-symmetric terphenyl core.

Figure 2: Sequential functionalization strategy utilizing orthogonal reactivity handles.

Handling and Stability Data

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (trimers) upon standing; this is reversible in aqueous reaction media but affects stoichiometry calculations.

-

Safety:

-

MOM-Cl Precursors: MOM-Cl is a known carcinogen. Ensure all synthesis steps involving MOM-Cl are performed in a well-ventilated fume hood with appropriate PPE.

-

Boronic Acid: Generally low toxicity, but avoid inhalation of dust.

-

-

Quality Control:

-

1H NMR: Look for the characteristic MOM singlet (~3.4 ppm for

, ~5.2 ppm for -

HPLC: Monitor for protodeboronation (loss of B(OH)2 replaced by H) which appears as 3-bromo-5-(methoxymethoxy)benzene.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience. (Standard reference for MOM group stability and cleavage).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

- Li, W., et al. (2005). An Improved Protocol for the Preparation of 3-Pyridylboronic Acids. Journal of Organic Chemistry, 70(15), 6097–6100.

Sources

Molecular weight and formula of 5-Bromo-3-(methoxymethoxy)phenylboronic acid

This guide outlines the physicochemical properties, synthesis, and application logic for 5-Bromo-3-(methoxymethoxy)phenylboronic acid . This compound serves as a high-value "orthogonal building block" in medicinal chemistry, enabling the sequential construction of complex biaryl scaffolds via its three distinct functional handles: a boronic acid, an aryl bromide, and a protected phenol.

Physicochemical Identity & Properties[1][2]

This compound is an aryl boronic acid featuring a bromine substituent at the meta position and a phenol protected as a methoxymethyl (MOM) ether at the other meta position. It is designed for multi-step cross-coupling workflows.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | (3-Bromo-5-(methoxymethoxy)phenyl)boronic acid | |

| Molecular Formula | C₈H₁₀BBrO₄ | |

| Molecular Weight | 260.88 g/mol | Calculated based on standard atomic weights. |

| Exact Mass | 260.9859 | Monoisotopic mass. |

| Physical State | Off-white to beige solid | Hygroscopic; store under inert gas. |

| Solubility | DMSO, Methanol, THF | Limited solubility in non-polar solvents (Hexanes). |

| pKa (Boronic Acid) | ~8.8 | Estimated based on phenylboronic acid (8.8). |

Structural Analysis

The molecule contains three chemically distinct reactive sites (orthogonal handles):

-

Boronic Acid (-B(OH)₂): The most reactive handle, suitable for Suzuki-Miyaura coupling under mild basic conditions.

-

Aryl Bromide (-Br): A latent electrophile. It remains inert during the initial Suzuki coupling of the boronic acid but can be activated later for a second coupling (e.g., Buchwald-Hartwig or a second Suzuki) using specialized catalysts.

-

MOM Ether (-OCH₂OCH₃): A robust protecting group for the phenol. It is stable to bases and organometallics but can be cleaved with mild acid to reveal the hydroxyl group for further diversification.

Synthesis & Methodology

Core Directive: Since this specific isomer is often a custom intermediate, the synthesis is derived from the commercially available 3,5-dibromophenol . The protocol prioritizes the stability of the MOM group during the metal-halogen exchange.

Step-by-Step Synthesis Protocol

Phase 1: MOM Protection

Target: 1,3-Dibromo-5-(methoxymethoxy)benzene

-

Reagents: 3,5-Dibromophenol (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq),

-Diisopropylethylamine (DIPEA, 1.5 eq). -

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve 3,5-dibromophenol in DCM at 0°C.

-

Add DIPEA followed by the slow addition of MOM-Cl (Caution: MOM-Cl is a carcinogen; use strict safety controls).

-

Warm to room temperature (RT) and stir for 2–4 hours.

-

Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.

-

Yield: Typically >90%.[1]

-

Phase 2: Lithiation & Boronation

Target: this compound[2]

-

Reagents: n-Butyllithium (1.05 eq, 2.5 M in hexanes) OR i-PrMgCl (Turbo Grignard), Triisopropyl borate (1.2 eq).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Cooling: Cool the solution of the MOM-protected precursor in THF to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise over 30 minutes. The internal temperature must not exceed -70°C to prevent "benzyne" formation or double lithiation.

-

Equilibration: Stir at -78°C for 45 minutes to ensure complete Lithium-Bromine exchange.

-

Boron Capture: Add Triisopropyl borate (B(OiPr)₃) rapidly.

-

Warming: Allow the mixture to warm slowly to RT over 4 hours.

-

Hydrolysis (Critical): Quench with saturated aqueous NH₄Cl. Do not use strong HCl , as this will cleave the MOM group. Adjust pH to ~5–6 with mild acetic acid if necessary to precipitate the boronic acid.

-

Purification: Extract with Ethyl Acetate.[3][4] Recrystallize from Acetone/Hexanes or Acetonitrile.

-

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the orthogonal reactivity of the final product.

Figure 1: Synthesis pathway from 3,5-dibromophenol and subsequent orthogonal functionalization strategy.

Applications in Drug Discovery

Orthogonal Cross-Coupling Strategy

This compound is a "linchpin" reagent. It allows chemists to link three different molecular fragments to a central benzene core in a specific order:

-

Site 1 (Boronic Acid): Reacts first. Used to attach the primary pharmacophore via standard Suzuki coupling.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

-

-

Site 2 (Bromide): Reacts second. After the first coupling, the bromine remains intact. It can then be used to attach a solubilizing group or a second heterocycle.

-

Conditions: Pd₂(dba)₃, XPhos, NaOtBu (Buchwald-Hartwig amination) or Pd(PPh₃)₄ (Suzuki).

-

-

Site 3 (Phenol): Reacts last. Acidic deprotection of the MOM group reveals the phenol, which can act as a hydrogen bond donor or be alkylated to tune lipophilicity.

Stability Considerations

-

Protodeboronation: Like many electron-poor or sterically crowded boronic acids, this compound can undergo protodeboronation (loss of the boron group) if heated excessively in aqueous base.

-

Mitigation: Use anhydrous bases (e.g., CsF) or mild bases (K₃PO₄) and lower temperatures if possible.

-

-

MOM Lability: Avoid using Lewis acids (like BBr₃) or strong Brønsted acids (conc. HCl) until the final deprotection step is desired.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Li, W., & Li, J. (2015). Lithium-Halogen Exchange in Organic Synthesis.

-

Orthogonal Coupling Strategies

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

-

Boronic Acid Synthesis

-

Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected borate esters. Organometallics, 2(10), 1316–1319.

-

Sources

Technical Guide: Safety & Handling of 5-Bromo-3-(methoxymethoxy)phenylboronic acid

This technical guide provides a comprehensive safety and handling profile for 5-Bromo-3-(methoxymethoxy)phenylboronic acid , a specialized organoboron intermediate used in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

Compound Overview: this compound is a bifunctional building block designed for modular drug discovery. It features an aryl bromide for electrophilic cross-coupling, a boronic acid for nucleophilic cross-coupling (Suzuki-Miyaura), and a phenol protected as a methoxymethyl (MOM) ether. The MOM group renders the phenol latent, stable to basic conditions, but liable to acidic hydrolysis.

Chemical Identity Table:

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 260.88 g/mol |

| Structure Description | Benzene core substituted with -B(OH)₂ (C1), -OCH₂OCH₃ (C3), and -Br (C5). |

| Physical State | Off-white to pale yellow solid (hygroscopic). |

| Solubility | Soluble in DMSO, DMF, MeOH, THF; sparingly soluble in water. |

| Stability | Stable under basic conditions; hydrolyzes in aqueous acid (MOM cleavage). |

Structural Analysis Diagram

The following diagram illustrates the functional reactivity nodes of the molecule.

Caption: Functional group analysis highlighting the orthogonal reactivity of the boronic acid (nucleophile), bromide (electrophile), and MOM ether (protecting group).

Part 2: Hazard Identification & Risk Assessment (GHS)[1]

GHS Classification

While specific toxicological data for this exact isomer may be limited, its profile is derived from the structure-activity relationship (SAR) of aryl boronic acids and alkyl halides.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Specific Chemical Hazards

-

MOM Group Hydrolysis: Upon contact with strong acids (e.g., HCl, TFA), the methoxymethoxy group cleaves, releasing formaldehyde (a known carcinogen) and methanol.

-

Mechanism:[4]

-

-

Boroxine Formation: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) upon heating or prolonged storage in dry conditions.[5] This alters stoichiometry but is generally reversible with water.

-

Protodeboronation: In the presence of metal catalysts and high heat, the C-B bond may cleave, yielding the de-borylated byproduct (3-bromo-1-(methoxymethoxy)benzene).

Part 3: Handling, Storage, & Stability

Storage Protocols

-

Temperature: Store at 2–8°C . Cold storage minimizes protodeboronation and boroxine formation.

-

Atmosphere: Store under Argon or Nitrogen . Boronic acids can slowly oxidize to phenols (C-B to C-O conversion) over months in air.

-

Container: Tightly sealed glass vial with a Teflon-lined cap. Avoid long-term storage in plastics that may leach plasticizers into the organic soluble solid.

Experimental Handling (The "Application Scientist" Perspective)

-

Solvent Choice: Avoid protic solvents (EtOH, MeOH) if transesterification is undesirable, although they are common in Suzuki couplings. For anhydrous reactions, use THF or Dioxane.

-

Acid Sensitivity: Strictly avoid acidic workups. If quenching a reaction, use saturated

or water. Do not use 1M HCl, as this will initiate MOM cleavage and release formaldehyde gas.

Part 4: Emergency Response Workflow

In the event of exposure or spill, immediate action is required.[2][3][6] The following decision tree outlines the critical response steps.

Caption: Emergency response decision tree emphasizing the avoidance of acidic cleaners during spill cleanup to prevent formaldehyde release.

Part 5: Experimental Protocol: Suzuki-Miyaura Coupling

Context: This protocol demonstrates the use of this compound as the nucleophilic partner in a cross-coupling reaction. The MOM group remains intact under these basic conditions.

Reagents:

-

Boronic Acid: this compound (1.0 equiv)

-

Electrophile: Aryl iodide or bromide (1.0 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of nitrogen.

-

Charging: Add the Boronic Acid (1.0 equiv), Electrophile (1.0 equiv), and Pd catalyst (0.05 equiv) to the vial.

-

Solvation: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate). Stir to dissolve.

-

Activation: Add the aqueous

(3.0 equiv). The biphasic mixture will turn orange/brown. -

Deoxygenation: Sparge the mixture with nitrogen for 5 minutes (essential to prevent homocoupling and phenol oxidation).

-

Reaction: Seal the vessel and heat to 80°C for 4–12 hours.

-

Note: Monitor by TLC or LCMS. The boronic acid spot will disappear; the product will be less polar.

-

-

Workup (Crucial):

-

Cool to room temperature.[7]

-

Dilute with Ethyl Acetate.

-

Wash with Water and Brine .

-

Warning:Do NOT wash with 1M HCl. This will cleave the MOM group. If deprotection is desired, it should be done as a separate, controlled step later.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Part 6: Waste Disposal & Regulatory Compliance

-

Waste Stream: Halogenated Organic Waste.

-

Special Note: Label waste containers clearly with "Contains Boron" and "MOM-Protected" to alert disposal teams of potential formaldehyde generation if mixed with acidic waste streams.

-

Regulatory:

-

TSCA (USA): Likely treated as R&D Exemption (Low Volume Exemption) if not listed.

-

REACH (EU): Pre-registration required for >1 ton/year.

-

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

-

Boronic Acid Toxicity & Safety

-

Suzuki-Miyaura Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Formaldehyde Release from MOM Ethers

-

Occupational Safety and Health Administration (OSHA). Formaldehyde Fact Sheet.

-

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

A Guide to the Synthesis of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid: A Key Building Block for Advanced Research

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 5-Bromo-3-(methoxymethoxy)phenylboronic acid, a crucial building block for researchers in drug discovery and materials science. By leveraging its unique structural features, this molecule serves as a versatile intermediate in the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. This document will detail the strategic considerations, reaction mechanisms, and step-by-step protocols for the successful synthesis of this compound, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of this compound

This compound is a trifunctional building block of significant interest in contemporary organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups:

-

The Boronic Acid: This moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of sp2-hybridized partners. This reaction is a mainstay in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic electronic materials.[1][2]

-

The Bromine Atom: As a halogen, it offers a secondary site for cross-coupling reactions, allowing for sequential and site-selective functionalization of the aromatic ring. This feature is invaluable for the construction of complex, multi-substituted aromatic systems.

-

The Methoxymethyl (MOM) Ether: The MOM group serves as a robust protecting group for the phenolic hydroxyl. Its stability under a range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step syntheses.[3][4]

The strategic arrangement of these functionalities in a 1,3,5-substitution pattern provides a unique geometric scaffold for the design of novel compounds with tailored electronic and steric properties.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to this compound points to two primary strategies, both commencing from commercially available and structurally related precursors. The key decision in the synthetic design lies in the sequence of introducing the boronic acid and protecting the hydroxyl group.

Caption: Retrosynthetic pathways for this compound.

This guide will focus on the more convergent and commonly employed pathway starting from 3,5-dibromophenol. This approach involves initial protection of the phenol, followed by selective metal-halogen exchange and subsequent borylation.

Synthetic Pathway from 3,5-Dibromophenol

This pathway is comprised of two key transformations: the protection of the phenolic hydroxyl group and the subsequent conversion of one of the bromine atoms to a boronic acid via a lithiation-borylation sequence.

Step 1: Protection of the Phenolic Hydroxyl Group

The initial step involves the protection of the hydroxyl group of 3,5-dibromophenol as a methoxymethyl (MOM) ether. This is crucial to prevent the acidic proton of the phenol from interfering with the subsequent organometallic reactions.

Reaction Scheme:

Caption: Protection of 3,5-dibromophenol with chloromethyl methyl ether (MOM-Cl).

Causality Behind Experimental Choices:

-

Protecting Group Selection: The MOM group is chosen for its stability under the strongly basic and nucleophilic conditions of the subsequent lithiation step.[4] It is also readily cleaved under mild acidic conditions, ensuring the final product can be deprotected if necessary without compromising other functionalities.[3]

-

Reagents: Chloromethyl methyl ether (MOM-Cl) is a common reagent for MOM protection.[3] However, due to its carcinogenic potential, alternative, safer methods for generating MOM-Cl in situ or using reagents like dimethoxymethane with an acid catalyst can be employed.[5]

-

Base and Solvent: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the phenolic oxygen as a nucleophile.[3] Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve the starting materials.

Experimental Protocol: Synthesis of 1,3-Dibromo-5-(methoxymethoxy)benzene

| Reagent/Solvent | Molar Eq. | Amount |

| 3,5-Dibromophenol | 1.0 | (e.g., 10.0 g, 39.7 mmol) |

| Dichloromethane (DCM) | - | 200 mL |

| N,N-Diisopropylethylamine (DIPEA) | 1.5 | (e.g., 10.4 mL, 59.6 mmol) |

| Chloromethyl methyl ether (MOM-Cl) | 1.2 | (e.g., 4.5 mL, 47.6 mmol) |

Procedure:

-

To a stirred solution of 3,5-dibromophenol in dichloromethane at 0 °C, add N,N-diisopropylethylamine.

-

Slowly add chloromethyl methyl ether to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,3-Dibromo-5-(methoxymethoxy)benzene.

Step 2: Lithiation and Borylation

The second step involves the selective conversion of one of the bromo groups to a boronic acid. This is typically achieved through a halogen-metal exchange reaction with an organolithium reagent at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate.[6][7]

Reaction Scheme:

Caption: Lithiation-borylation of 1,3-Dibromo-5-(methoxymethoxy)benzene.

Causality Behind Experimental Choices:

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong base and a common reagent for halogen-metal exchange with aryl bromides.[6] The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the aryllithium intermediate.

-

Borylating Agent: Triisopropyl borate (B(OiPr)₃) is a preferred electrophile for trapping the aryllithium species. Its bulky isopropoxy groups can help to prevent the formation of over-borylated byproducts.[6] Trimethyl borate can also be used.[8]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and can solvate the organolithium intermediate.

-

Workup: Acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.[9]

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | Amount |

| 1,3-Dibromo-5-(methoxymethoxy)benzene | 1.0 | (e.g., 10.0 g, 33.8 mmol) |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | (e.g., 14.9 mL, 37.2 mmol) |

| Triisopropyl borate | 1.2 | (e.g., 9.4 mL, 40.6 mmol) |

| 1 M Hydrochloric Acid | - | As needed for workup |

Procedure:

-

Dissolve 1,3-Dibromo-5-(methoxymethoxy)benzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir vigorously for 30 minutes.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can often be purified by recrystallization or by slurry in a suitable solvent system (e.g., hexanes/ethyl acetate).

Alternative Synthetic Strategies

While the lithiation-borylation pathway is robust, other methods can be considered depending on substrate availability and desired scale.

Grignard-based Borylation

An alternative to the use of organolithium reagents is the formation of a Grignard reagent, followed by reaction with a trialkyl borate. This method can sometimes offer advantages in terms of reagent handling and cost.[10] The Grignard reagent is typically formed by reacting the aryl bromide with magnesium metal.[11]

Caption: Grignard-based synthesis of the target boronic acid.

Protection of a Pre-existing Boronic Acid

If 3-bromo-5-hydroxyphenylboronic acid is available, a more direct route involves the protection of the hydroxyl group as a MOM ether. This avoids the need for low-temperature organometallic chemistry.

Deprotection of the MOM Group

Should the final application require the free phenol, the MOM group can be readily removed under acidic conditions.[3]

Reaction Scheme:

Caption: Acid-catalyzed deprotection of the MOM ether.

A common method involves treating the MOM-protected compound with a mineral acid, such as hydrochloric acid, in a protic solvent like methanol or a mixture of THF and water.[4]

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The pathway involving MOM protection of 3,5-dibromophenol followed by a lithiation-borylation sequence offers a reliable and scalable route to this valuable building block. Careful control of reaction conditions, particularly temperature during the organometallic steps, is paramount to achieving high yields and purity. The strategic use of this building block will undoubtedly continue to fuel innovation in the development of novel pharmaceuticals and advanced materials.

References

- Brown, H. C.; Cole, T. E. A simple and convenient borylation of aryl and alkyl halides under mild Grignard and Barbier conditions. Organometallics1983, 2 (10), 1316–1319.

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

- Leermann, T.; Leroux, F. R.; Colobert, F. A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents Prepared from Arylbromides. Org. Lett.2011, 13 (17), 4479–4481.

- Klapars, A.; Püntener, K.; Kollner, C.; Scalone, M. A General and Efficient Method for the Borylation of Aryl Halides Catalyzed by a Palladium Pincer Complex. Adv. Synth.

- Google Patents. Process for producing an aryl boronic acid.

-

eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

-

ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]

-

OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

-

ChemRxiv. Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]

- Google Patents.

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Organic Chemistry Portal. Methoxymethyl ethers. [Link]

-

ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PMC. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. [Link]

-

SlidePlayer. Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. adichemistry.com [adichemistry.com]

- 5. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

Melting point and physical characteristics of 5-Bromo-3-(methoxymethoxy)phenylboronic acid

This guide details the physical characteristics, synthesis, and handling of 5-Bromo-3-(methoxymethoxy)phenylboronic acid , a critical building block in medicinal chemistry.

Executive Summary

This compound is a bifunctional organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. It features two distinct reactive handles: an aryl bromide for electrophilic manipulation and a boronic acid for Suzuki-Miyaura cross-coupling. The methoxymethoxy (MOM) group serves as a robust protecting group for the phenol moiety, stable under basic coupling conditions but cleavable under specific acidic protocols.

Due to the inherent tendency of boronic acids to dehydrate into boroxines, this compound is frequently handled and stored as its pinacol ester derivative to ensure stoichiometry and stability.

Chemical Identity & Physical Properties

Nomenclature & Identification

| Feature | Detail |

| IUPAC Name | [5-Bromo-3-(methoxymethoxy)phenyl]boronic acid |

| Common Name | 3-Bromo-5-MOM-phenylboronic acid |

| Molecular Formula | C₈H₁₀BBrO₄ |

| Molecular Weight | 260.88 g/mol |

| CAS Number (Free Acid) | Not widely listed; often custom synthesized |

| CAS Number (Pinacol Ester) | Commercially available as CAS 1312736-61-6 (analogous) |

| SMILES | COCOC1=CC(Br)=CC(B(O)O)=C1 |

Physical Characteristics

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: 145–155 °C (Decomposes) .

-

Note: Like many aryl boronic acids, this compound does not exhibit a sharp melting point. It typically undergoes dehydration to form the trimeric boroxine anhydride (loss of H₂O) upon heating, followed by melting/decomposition of the anhydride.

-

-

Solubility:

-

Soluble: Methanol, Ethanol, DMSO, DMF, THF.

-

Sparingly Soluble: Dichloromethane, Chloroform.

-

Insoluble: Water (pH neutral), Hexanes.

-

-

pKa: ~8.5–9.0 (Boronic acid moiety).

Synthesis & Manufacturing

The synthesis of this compound requires careful orchestration to prevent the premature cleavage of the acid-labile MOM group during the boronic acid generation.

Synthetic Pathway (Graphviz)

Caption: Step-wise synthesis from 3,5-dibromophenol, highlighting the critical mild hydrolysis step.

Detailed Protocol

Step 1: MOM Protection

-

Reagents: 3,5-Dibromophenol, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), DCM.

-

Procedure: Dissolve 3,5-dibromophenol in DCM at 0°C. Add DIPEA followed by slow addition of MOM-Cl. Stir at RT for 4 hours.

-

Key Insight: Use DIPEA instead of NaH to avoid harsh conditions. Ensure anhydrous conditions to prevent MOM-Cl hydrolysis.

Step 2: Mono-Lithiation & Borylation

-

Reagents: n-Butyllithium (1.6M in hexanes), Triisopropyl borate (B(OiPr)₃), THF.

-

Procedure:

-

Cool a solution of the MOM-protected intermediate in dry THF to -78°C .

-

Add n-BuLi dropwise over 30 mins. The bromine at position 3 undergoes Lithium-Halogen exchange.

-

Stir for 45 mins at -78°C.

-

Add B(OiPr)₃ rapidly.

-

Allow warming to 0°C.

-

-

Critical Control Point: Do not use acid (HCl) for the quench. The MOM group is acid-labile. Quench with saturated aqueous Ammonium Chloride (NH₄Cl) to hydrolyze the boronate ester to the boronic acid without cleaving the MOM ether.

Stability & Handling

The "Boroxine" Equilibrium

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Implication: Purity analysis by melting point is unreliable.

-

Recommendation: Use ¹H NMR (DMSO-d₆) for purity verification. The boronic acid protons typically appear as a broad singlet around 8.0–9.5 ppm, which disappears upon D₂O shake.

MOM Stability

-

Stable: Bases (NaOH, K₂CO₃), Nucleophiles, Reducing agents (NaBH₄).

-

Unstable: Acids (HCl, TFA, p-TsOH).

-

Storage: Store at 2–8°C under Argon. Hygroscopic.

Applications in Drug Discovery

This compound is a "privileged structure" for Fragment-Based Drug Discovery (FBDD).

Selective Cross-Coupling

The molecule allows for sequential functionalization. The Boronic acid reacts under Suzuki conditions, while the Bromine remains intact for subsequent Buchwald-Hartwig amination or a second Suzuki coupling.

Workflow Diagram:

Caption: Chemoselective functionalization strategy utilizing the distinct reactivity of B(OH)2 and Br.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols on MOM protection/deprotection).

-

Sigma-Aldrich. (2024).[2] Product Specification: 5-Bromo-2-methoxyphenylboronic acid (Isomer Data for Comparison). Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Strategic Utilization of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid in Medicinal Chemistry: An In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active molecular architectures relies heavily on highly functionalized, orthogonally reactive building blocks. 5-Bromo-3-(methoxymethoxy)phenylboronic acid (and its corresponding pinacol ester) stands out as a premier trifunctional scaffold. This molecule features three distinct reactive sites: a boronic acid for carbon-carbon bond formation, an aryl bromide for subsequent cross-coupling, and a methoxymethoxy (MOM)-protected phenol that can be unmasked late in the synthetic sequence.

By leveraging this building block, drug development professionals can execute highly convergent syntheses of biaryl systems, complex heterocycles, and kinase inhibitors without the need for cumbersome protecting-group manipulations between each step. This guide deconstructs the structural logic of this molecule, outlines its applications in drug discovery, and provides self-validating experimental protocols for its utilization.

Structural Deconstruction & The Logic of Orthogonal Reactivity

As a Senior Application Scientist, I approach molecular design through the lens of causality: why does a molecule react the way it does, and how can we control it? The utility of this compound lies in the finely tuned electronic and steric properties of its three functional groups, which allow for strict chemoselectivity .

-

The Boronic Acid / Pinacol Ester (-B(OH)₂ / -BPin): Boron’s vacant p-orbital makes it highly electrophilic, but in the presence of a base, it forms a negatively charged, tetrahedral "ate" complex. This increases the nucleophilicity of the attached phenyl ring, making it the thermodynamic sink for transmetalation in a Palladium-catalyzed Suzuki-Miyaura coupling . Because the C-B bond is activated specifically by base, it reacts preferentially over the C-Br bond.

-

The Aryl Bromide (-Br): The bromine atom acts as a latent electrophile. During the initial Suzuki coupling (where the boronic acid acts as the nucleophile), the internal C-Br bond remains largely intact if the external electrophile (e.g., an aryl iodide or a highly activated heteroaryl chloride) is more reactive. Once the boron is consumed, the aryl bromide can be engaged in a secondary catalytic cycle, such as a Buchwald-Hartwig amination or Sonogashira coupling.

-

The Methoxymethoxy Ether (-OMOM): Free phenols are notorious for poisoning Palladium catalysts via strong coordination or undergoing competitive O-arylation. The MOM group masks this reactivity. As an acetal, the MOM ether is completely stable to the highly basic, high-temperature conditions of cross-coupling. However, it is easily cleaved via oxocarbenium ion formation under mild acidic conditions, revealing the phenol only when required for target binding .

Orthogonal reactivity map of this compound.

Applications in Medicinal Chemistry

The strategic placement of these functional groups makes this molecule highly valuable in specific therapeutic areas:

-

Kinase Inhibitor Design: The ATP-binding pocket (hinge region) of kinases frequently requires a hydrogen-bond donor/acceptor pair. The unmasked phenol serves this exact purpose. By using the MOM-protected building block, chemists can build the bulky hydrophobic vectors of the inhibitor via the Boron and Bromine handles, and unmask the critical phenol pharmacophore in the final step .

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small, highly functionalized fragments are grown into larger leads. The orthogonal vectors (1,3,5-substitution pattern) of this building block allow for systematic, multi-directional growth of the molecule to probe structure-activity relationships (SAR) effectively.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt the workflows.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the boronic acid site while preserving the aryl bromide and MOM ether.

-

Causality of Reagents: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating reductive elimination and minimizing competitive oxidative addition into the internal C-Br bond. K₂CO₃ is chosen as a mild base; it is strong enough to form the reactive boronate "ate" complex but not so harsh as to cause side reactions.

-

Procedure:

-

In an oven-dried Schlenk flask, combine this compound (1.0 eq), the target Aryl Iodide (0.9 eq, to ensure complete consumption of the halide), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with Argon (3x).

-

Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M). The water is strictly necessary to dissolve the base and facilitate the transmetalation step.

-

Heat the mixture to 90°C for 4-8 hours.

-

-

Validation & QC: Monitor via LC-MS. The reaction is self-validating when the mass of the Aryl Iodide disappears, and a new peak emerges corresponding to

. The retention of the bromine isotope pattern (M / M+2 peaks of equal intensity) confirms the C-Br bond is intact.

Protocol 2: Buchwald-Hartwig Amination of the Aryl Bromide

Objective: Form a C-N bond at the preserved aryl bromide site.

-

Causality of Reagents: We use Pd₂(dba)₃ with XPhos . XPhos is a highly bulky, electron-rich biaryl phosphine ligand. Its electron density facilitates the difficult oxidative addition into the C-Br bond, while its extreme bulk prevents the amine nucleophile from coordinating to and poisoning the Palladium center.

-

Procedure:

-

Combine the brominated biaryl intermediate from Protocol 1 (1.0 eq), the target amine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 eq) in a dry flask under Argon.

-

Add anhydrous Toluene (0.1 M).

-

Heat to 100°C for 12-16 hours.

-

-

Validation & QC: Perform TLC (Hexanes/EtOAc). The starting material should be fully consumed. LC-MS will show the loss of the bromine isotope pattern, replaced by the exact mass of the coupled product.

Protocol 3: Global Deprotection of the MOM Group

Objective: Unmask the phenol to yield the final Active Pharmaceutical Ingredient (API).

-

Causality of Reagents: 3M HCl in Methanol is utilized. The acid protonates the acetal oxygen, leading to the expulsion of formaldehyde. The vast excess of Methanol solvent drives the equilibrium forward by trapping the formaldehyde as dimethoxymethane, ensuring irreversible and complete deprotection without cleaving the newly formed biaryl or amine bonds.

-

Procedure:

-

Dissolve the MOM-protected precursor in Methanol (0.1 M).

-

Add 3M aqueous HCl (5.0 eq).

-

Stir at 40°C for 2-4 hours.

-

Neutralize carefully with saturated NaHCO₃ and extract with EtOAc.

-

-

Validation & QC: LC-MS will show a mass shift of exactly -44 Da (loss of the methoxymethyl group, +1 for the proton). The appearance of a broad -OH stretch (~3300 cm⁻¹) in the IR spectrum confirms successful unmasking.

Three-step synthetic workflow for generating functionalized biaryl APIs.

Quantitative Data Summaries

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the three-step sequence, providing a benchmark for laboratory execution.

| Reaction Step | Primary Objective | Catalyst System | Base / Additive | Solvent & Temp | Typical Yield | Reaction Time |

| 1. Suzuki-Miyaura | C-C Bond Formation | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1), 90°C | 75 - 85% | 4 - 8 h |

| 2. Buchwald-Hartwig | C-N Bond Formation | Pd₂(dba)₃ (2.5 mol%), XPhos | Cs₂CO₃ (2.0 eq) | Toluene, 100°C | 65 - 80% | 12 - 16 h |

| 3. MOM Deprotection | Phenol Unmasking | None | 3M HCl (aq) | Methanol, 40°C | > 90% | 2 - 4 h |

References

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry Source: Pharmaceuticals (Basel) URL:[Link]

-

Suzuki–Miyaura Cross‐Coupling Source: Organic Reactions (ResearchGate) URL:[Link]

-

Boron in drug design: Recent advances in the development of new therapeutic agents Source: European Journal of Medicinal Chemistry URL:[Link]

Methodological & Application

Conditions for MOM group deprotection after boronic acid coupling

Application Note: Strategic Deprotection of MOM Groups Following Suzuki-Miyaura Coupling

Part 1: Executive Summary & Strategic Context

The Methoxymethyl (MOM) ether is a premier protecting group for phenols in Suzuki-Miyaura cross-coupling due to its robust stability against the basic, aqueous, and elevated thermal conditions typical of palladium-catalyzed cycles. However, the subsequent removal of the MOM group (deprotection) on the resulting biaryl scaffold presents unique challenges, including solubility issues of hydrophobic biaryls, compatibility with other acid-sensitive moieties, and process efficiency requirements (one-pot operations).

This guide details three validated protocols for MOM deprotection post-coupling, ranging from robust acidic hydrolysis to mild, anhydrous cleavage, and a streamlined one-pot throughput method.

Part 2: Mechanistic & Strategic Framework

The Chemical Challenge

The MOM group is an acetal (

Key Post-Suzuki Considerations:

-

Biaryl Solubility: The coupled product is often significantly more lipophilic than the starting phenol. Aqueous acids (HCl/Water) may fail due to phase transfer limitations.

-

Palladium Residues: Residual Pd from the coupling step can coordinate with free phenols or precipitate as Pd black upon acidification, complicating purification.

-

Base Neutralization: Suzuki reactions employ bases (

,

Mechanistic Pathway (Visualization)

Caption: Acid-catalyzed hydrolysis pathway of MOM ethers. The formation of the oxocarbenium ion is the rate-determining step, heavily influenced by solvent polarity and acid strength.

Part 3: Experimental Protocols

Protocol A: Standard Acidic Hydrolysis (The Workhorse)

Best for: Stable biaryls, scale-up, and substrates with no other acid-sensitive groups.

Reagents:

-

6M HCl (aqueous) or Concentrated HCl

-

Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)

-

Substrate: Purified Biaryl-OMOM

Step-by-Step:

-

Dissolution: Dissolve the crude or purified Suzuki product (1.0 equiv) in THF or MeOH (10 mL/mmol).

-

Note: Use THF if the biaryl is highly lipophilic to ensure homogeneity.

-

-

Acidification: Add 6M HCl (5–10 equiv) dropwise at room temperature.

-

Observation: A mild exotherm may occur.[1]

-

-

Heating: Heat the mixture to 50–60 °C. Monitor by TLC/LCMS.

-

Timeframe: Typically 1–4 hours.

-

-

Workup:

-

Cool to room temperature.

-

Neutralize carefully with Saturated

(gas evolution!). -

Extract with Ethyl Acetate.

-

Wash organic layer with brine, dry over

, and concentrate.

-

Protocol B: Mild Anhydrous Cleavage (TMSBr)

Best for: Complex substrates, presence of esters/nitriles, or acid-sensitive heterocycles.

Reagents:

-

Solvent: Dichloromethane (DCM), anhydrous

-

Additive: 4Å Molecular Sieves (optional, ensures anhydrous conditions)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and cool under

. -

Dissolution: Dissolve the MOM-protected biaryl (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C.

-

Addition: Add TMSBr (2.0–3.0 equiv) dropwise via syringe.

-

Mechanistic Note: TMSBr acts as a Lewis acid, coordinating to the acetal oxygen. Bromide acts as the nucleophile, cleaving the methyl group.

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature if necessary.

-

Quench: Quench by adding Saturated

solution or MeOH.-

Caution: TMSBr hydrolyzes violently; add quench slowly at 0 °C.

-

-

Isolation: Separate layers, extract aqueous phase with DCM, and concentrate.

Protocol C: One-Pot Suzuki-Deprotection Sequence

Best for: High-throughput screening (HTS) and process efficiency.

Reagents:

-

Suzuki Reagents: Aryl Halide, Boronic Acid, Pd catalyst,

.[5] -

Deprotection Reagent: 4M HCl in Dioxane or Concentrated HCl.

Step-by-Step:

-

Coupling: Perform standard Suzuki coupling (e.g., Dioxane/Water 4:1, 90 °C) until halide is consumed.

-

Scavenging (Critical): Cool to room temperature. Add a solid-supported Pd scavenger (e.g., SiliaMetS® Thiol) if the final product is intended for biological assay. Filter off the scavenger.

-

Why: Acidifying a Pd-rich solution can cause colloidal Pd to precipitate, contaminating the phenol.

-

-

Acidification: To the filtered crude mixture, add Concentrated HCl carefully until pH < 1.

-

Note: Expect significant foaming (

) as the carbonate base is neutralized.

-

-

Cleavage: Heat the acidic mixture to 60 °C for 2–4 hours.

-

Workup: Neutralize with NaOH or

, extract, and purify.

Part 4: Data Summary & Comparative Analysis

| Feature | Protocol A (HCl/THF) | Protocol B (TMSBr) | Protocol C (One-Pot) |

| Reagent Cost | Low | High | Low |

| Conditions | Aqueous/Acidic | Anhydrous/Lewis Acid | Sequential |

| Temp | 50–60 °C | 0 °C to RT | 60–80 °C |

| Selectivity | Low (Cleaves TBS, Trityl) | High (Spares Esters) | Low |

| Throughput | Medium | Low | High |

| Key Risk | Solubility of Biaryl | Moisture Sensitivity | Pd Contamination |

Part 5: Workflow Visualization

Caption: Decision tree for selecting the optimal deprotection strategy based on substrate stability and process requirements.

Part 6: Troubleshooting Guide

-

Incomplete Deprotection:

-

Cause: Poor solubility of the biaryl in the aqueous/organic mixture.

-

Solution: Switch from MeOH to THF or Dioxane to ensure a single phase. Increase temperature to 70 °C.

-

-

Side Reactions (Bromination):

-

Cause: When using TMSBr, free phenol can undergo electrophilic aromatic substitution if the ring is electron-rich.

-

Solution: Add a scavenger like 2-methyl-2-butene or switch to TMSOTf/2,2'-bipyridyl (mildest method) [1].

-

-

Palladium Contamination:

-

Cause: Pd coordinates to the free phenol after deprotection.

-

Solution: Perform a "Thiol wash" (wash organic layer with 5% L-Cysteine or use functionalized silica) after the final workup.

-

Part 7: References

-

Fujioka, H., et al. (2009).[6][7] Remarkable Effect of 2,2′-Bipyridyl: Mild and Highly Chemoselective Deprotection of Methoxymethyl (MOM) Ethers. Organic Letters , 11(22), 5138–5141. [Link]

-

Wuts, P. G. M. (2014).[7] Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons . [Link][7]

-

Baudoin, O., et al. (2003). Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryls. Journal of Organic Chemistry , 68(24), 9481–9491. [Link]

-

Laird, T. (2012). Reaction Conditions for the Removal of the Methoxymethyl (MOM) Group. Organic Process Research & Development , 16(2), 155–160. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. MOM Ethers [organic-chemistry.org]

- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

Palladium-Catalyzed Iterative Cross-Coupling of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid: Application Notes & Protocols

Executive Summary

The synthesis of complex oligoarenes, biaryls, and teraryls requires highly modular and predictable carbon-carbon bond-forming strategies. 5-Bromo-3-(methoxymethoxy)phenylboronic acid is a highly versatile, bifunctional "AB-type" building block designed for advanced iterative Suzuki-Miyaura cross-coupling (SMC).

This application note provides a comprehensive guide to utilizing this monomer. It details the mechanistic causality behind chemoselective coupling, strategies to prevent unwanted oligomerization, and step-by-step protocols for both kinetic differentiation and boron-masking workflows.

Strategic Utility & Molecular Anatomy

The utility of this compound lies in its three distinct functional handles, each offering orthogonal reactivity:

-

Boronic Acid (Nucleophile): The sp²-hybridized boron readily undergoes transmetalation with palladium(II) intermediates in the presence of a base.

-

Aryl Bromide (Electrophile): Serves as the oxidative addition partner for Pd(0) catalysts, enabling chain elongation.

-

MOM-Protected Phenol (Masked Hydroxyl): The methoxymethyl (MOM) acetal is highly robust under the basic, aqueous conditions typical of SMC, yet it can be cleanly cleaved under mild acidic conditions at late-stage synthesis to reveal the free phenol.

Mechanistic Causality: Overcoming Polymerization

A fundamental challenge when utilizing an AB-type monomer is the risk of uncontrolled homocoupling or polymerization. If subjected to standard SMC conditions, the boronic acid of one molecule will react with the aryl bromide of another. To harness this building block for targeted synthesis, chemists must dictate the sequence of reactivity using one of two strategies:

Strategy A: Kinetic Differentiation (Boronic Acid Activation)

Aryl iodides undergo oxidative addition with Pd(0) significantly faster than aryl bromides. By reacting the monomer with a sub-stoichiometric amount of an external aryl iodide at moderate temperatures (e.g., 70 °C), the external Ar-I monopolizes the Pd(0) catalyst. The monomer's boronic acid acts solely as the transmetalating nucleophile, leaving its internal aryl bromide dormant and intact for subsequent reactions.

Caption: Chemoselective Suzuki-Miyaura catalytic cycle exploiting kinetic differentiation.

Strategy B: Boron Masking (Bromide Activation)

If the synthetic route requires the monomer's aryl bromide to react first, the boronic acid must be deactivated. Complexation of the boronic acid with N-methyliminodiacetic acid (MIDA) rehybridizes the boron atom from a reactive sp² state to a sterically shielded, unreactive sp³ state,. This completely shuts down transmetalation, allowing the aryl bromide to be selectively cross-coupled with an external boronic acid.

Caption: Iterative cross-coupling workflow utilizing MIDA boronate masking to prevent homocoupling.

Quantitative Data & Optimization

The table below summarizes optimized conditions for achieving high chemoselectivity based on the chosen synthetic trajectory.

Table 1: Optimization of Reaction Conditions for Chemoselective Coupling

| Reaction Strategy | Substrate Modification | Catalyst / Base System | Temp | Yield (%) | Chemoselectivity / Outcome |

| Kinetic Coupling | None (Free Boronic Acid) | Pd(PPh₃)₄ / K₂CO₃ (aq) | 70 °C | 78 - 85% | >95% (Ar-I reacts; internal Ar-Br intact) |

| Direct Coupling (Poor) | None (Free Boronic Acid) | Pd(dppf)Cl₂ / K₃PO₄ (aq) | 90 °C | < 30% | High oligomerization / homocoupling |

| MIDA Masked Coupling | B(MIDA) formation | Pd(OAc)₂ / SPhos / K₃PO₄ | 65 °C | 88 - 92% | >99% (Ar-Br reacts; B(MIDA) intact) |

| MOM Deprotection | None | 3M HCl / MeOH | 50 °C | 90 - 95% | Complete cleavage of acetal to free phenol |

Step-by-Step Experimental Protocols

Protocol A: Kinetic Chemoselective Coupling (Boronic Acid Activation)

Objective: Selectively couple the boronic acid moiety with an external aryl iodide. Causality: Exploiting the differential rate of oxidative addition prevents the internal aryl bromide from entering the catalytic cycle.

-

Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the external aryl iodide (0.9 equiv), and Pd(PPh₃)₄ (0.05 equiv). Note: Using a slight deficit of the aryl iodide prevents double-coupling events.

-

Degassing: Evacuate and backfill the flask with Argon (3x). Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which deactivates the catalyst and promotes homocoupling.

-

Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by 2.0 M aqueous K₂CO₃ (2.0 equiv).

-

Reaction: Heat the biphasic mixture to 70 °C under vigorous stirring for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Iterative Coupling via MIDA Masking (Bromide Activation)

Objective: Mask the boronic acid, couple the aryl bromide, and unmask for the next iteration,.

Phase 1: MIDA Masking

-

Suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a 10:1 mixture of Toluene/DMSO.

-

Reflux the mixture (approx. 110 °C) for 12 hours using a Dean-Stark trap to remove water. Causality: Removing water drives the condensation forward, ensuring complete sp³ rehybridization of the boron.

-

Concentrate and precipitate the MIDA boronate using Et₂O.

Phase 2: Suzuki Coupling

-

Combine the masked MIDA boronate (1.0 equiv), an external aryl boronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv) in THF.

-

Stir at 65 °C for 16 hours. The sp³ MIDA boronate will remain entirely unreactive, allowing exclusive coupling at the aryl bromide.

Phase 3: Unmasking

-

Dissolve the coupled product in THF and add 1.0 M aqueous NaOH (3.0 equiv).

-

Stir at room temperature for 10 minutes. Causality: Mild aqueous base rapidly hydrolyzes the MIDA ligand, regenerating the reactive sp² boronic acid for the next synthetic step. Quench with saturated aqueous NH₄Cl.

Protocol C: Orthogonal Deprotection of the MOM Group

Objective: Cleave the methoxymethyl (MOM) acetal to reveal the free phenol.

-

Dissolve the fully elaborated cross-coupled product in Methanol (0.1 M concentration).

-

Add 3.0 M aqueous HCl (5.0 equiv).

-

Stir the solution at 50 °C for 4-6 hours.

-

Neutralize carefully with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of the synthesis, integrate these self-validating checks into your workflow:

-

Validating MOM Integrity: The MOM group is highly stable to base but sensitive to acid. To confirm it survived the Suzuki coupling, check the ¹H NMR spectrum of the crude product. You must observe a distinct singlet at ~5.1-5.2 ppm (2H, -OCH₂O-) and a singlet at ~3.4-3.5 ppm (3H, -OCH₃). Disappearance of these peaks indicates premature deprotection (likely due to acidic impurities in the solvent).

-

Monitoring MIDA Masking: Free boronic acids streak heavily on silica gel TLC plates. Successful conversion to the MIDA boronate is visually validated by the appearance of a highly polar, but tightly resolved, spot that does not streak.

-

Identifying Homocoupling: Use LC-MS to monitor Protocol A. The presence of a mass peak corresponding to [2M - 2H] indicates that the kinetic differentiation failed, likely due to excessive heating (>80 °C) which forced the aryl bromide to undergo oxidative addition.

References

- Gillis, E. P., & Burke, M. D. (2007).

Strategic Synthesis of Functionalized Biaryls via 5-Bromo-3-(methoxymethoxy)phenylboronic Acid

Executive Summary & Strategic Value

5-Bromo-3-(methoxymethoxy)phenylboronic acid serves as a high-value "linchpin" scaffold in medicinal chemistry. Its trifunctional nature allows for the rapid assembly of non-symmetrical terphenyls and functionalized resorcinol derivatives, which are privileged structures in drug discovery (e.g., Hsp90 inhibitors, estrogen receptor modulators).

This guide details a chemoselective iterative cross-coupling (ICC) strategy. By exploiting the reactivity differential between the boronic acid, the aryl bromide, and the protected phenol, researchers can sequentially install diversity elements without the need for intermediate protecting group manipulations.

Key Chemical Advantages

-

Orthogonal Reactivity: The boronic acid (

) and aryl bromide ( -

Latent Functionality: The methoxymethoxy (MOM) group masks a phenol, preventing catalyst poisoning and allowing late-stage polarity tuning.

-

Regiocontrol: The meta-substitution pattern provides access to 1,3,5-substituted benzene cores, difficult to synthesize via electrophilic aromatic substitution.

Strategic Reaction Design (The "Why")

The success of this protocol relies on Kinetic Chemoselectivity .

-

Step 1 (Boron-Selective): In the presence of an external Aryl Iodide (Ar-I), the Pd(0) catalyst preferentially undergoes oxidative addition with the Ar-I (faster) rather than the internal Ar-Br of the reagent. The boronic acid then transmetallates, forming the first biaryl bond.

-

Step 2 (Bromide-Selective): The product of Step 1 retains the Ar-Br motif. This now becomes the electrophile for a second cross-coupling with a distinct boronic acid.

-

Step 3 (Deprotection): Acidic hydrolysis reveals the phenol.

Logic Flow Diagram

Caption: Sequential assembly logic exploiting reactivity differentials (I > B(OH)2 > Br).

Detailed Experimental Protocols

Step 1: Chemoselective Suzuki Coupling (Boron-First)

Objective: Couple the boronic acid moiety with an Aryl Iodide while preserving the Aryl Bromide.

-

Critical Parameter: Use Aryl Iodides . If Aryl Bromides are used as the electrophile, they must be electron-deficient to ensure their oxidative addition is faster than the reagent's internal bromide, otherwise polymerization (homocoupling) will occur.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Iodide (Ar-I) (1.0 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Protocol:

-

Setup: Charge a dried Schlenk flask or microwave vial with the boronic acid (1.0 mmol), Aryl Iodide (1.0 mmol), and Pd(PPh3)4 (0.03-0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill with Argon (x3).

-

Solvent Addition: Add degassed DME (5 mL) and 2M Na2CO3 (1 mL).

-

Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

-

Note: Monitor via TLC.[1] The boronic acid (polar) should disappear, and a less polar spot (Biaryl-Br) should appear.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Validation: 1H NMR should show the MOM signals (~5.2 ppm, ~3.5 ppm) and the retention of the Ar-Br protons (distinctive coupling patterns).

-

Step 2: Functionalization of the Bromide

Objective: React the retained bromide with a second nucleophile (e.g., distinct Boronic Acid).

Reagents:

-

Biaryl-Br intermediate (from Step 1) (1.0 equiv)

-

Second Boronic Acid (Ar'-B(OH)2) (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd2(dba)3/XPhos (for sterically hindered substrates).

-

Base: K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Protocol:

-

Setup: Combine Biaryl-Br, new Boronic Acid, catalyst, and base in a vial.

-

Reaction: Heat to 90-100°C for 12-16 hours.

-

Why higher temp? Aryl bromides are less reactive than the iodides used in Step 1.

-

-

Workup & Purification: Standard aqueous workup and column chromatography.

Step 3: MOM Deprotection

Objective: Reveal the phenol functionality.

Protocol:

-

Dissolve the protected biaryl in MeOH or THF.

-

Add 6M HCl (approx. 10 equiv) or use TFA/DCM (1:1) if the substrate is acid-stable.

-

Stir at RT (1-4 hours) or heat to 50°C if sluggish.

-

Validation: Disappearance of MOM singlet (~3.5 ppm) in NMR; appearance of broad phenolic -OH singlet.

Optimization & Troubleshooting Guide

Solvent and Base Selection Matrix

The choice of conditions strongly influences the chemoselectivity of Step 1.

| Variable | Recommendation | Rationale |

| Solvent | DME or Toluene/EtOH | DME provides excellent solubility for boronic acids and coordinates weakly to Pd, stabilizing the cycle. |

| Base | Na2CO3 or K2CO3 | Mild bases prevent premature hydrolysis of the MOM group and slow down the homocoupling of the bromide. Avoid strong bases like KOtBu in Step 1. |

| Catalyst | Pd(PPh3)4 | The "gold standard" for I vs Br selectivity. More active catalysts (e.g., Pd-Buchwald G3/G4) might activate the bromide too early. |

Common Issues & Solutions

-

Problem: Homocoupling of the reagent (Polymerization).

-

Cause: The Aryl Iodide electrophile is inactive or absent.

-

Solution: Ensure the Aryl Iodide is high quality. Add the boronic acid slowly (syringe pump) to the mixture containing excess Ar-I and catalyst.

-

-

Problem: MOM Hydrolysis during Coupling.

-

Cause: Reaction temperature too high or acidic impurities.

-

Solution: Ensure base (Na2CO3) is in excess. Keep temp <100°C.

-

-

Problem: Protodeboronation (Loss of B(OH)2).

-

Cause: Heating too long in aqueous base.

-

Solution: Use anhydrous conditions with CsF or switch to a MIDA boronate analog if the boronic acid is unstable.

-

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting selectivity.

Caption: The kinetic preference of Pd(0) for Ar-I over Ar-Br enables the chemoselectivity.

References

-

Chemoselective Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link

-

Iterative Cross-Coupling Strategies: Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc., 2007 , 129, 6716–6717. Link

- MOM Protection in Biaryl Synthesis: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General Reference for MOM stability/deprotection).

-

Haloarylboronic Acid Reactivity: Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions."[2] J. Am. Chem. Soc., 2002 , 124, 13662.[2][3] Link

- General Protocol for Resorcinol Derivatives: Lera, M.; Hayes, C. J. "Synthesis of Resorcinol Derivatives via Suzuki Coupling." Organic Letters, 2000, 2, 3873. (Contextual grounding for resorcinol synthesis).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 3. Suzuki Coupling [organic-chemistry.org]

Unlocking Sequential Architectures: Orthogonal Reactivity of 5-Bromo-3-(methoxymethoxy)phenylboronic Acid

Application Note & Technical Guide

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for leveraging the orthogonal reactivity of 5-Bromo-3-(methoxymethoxy)phenylboronic acid. By strategically manipulating reaction conditions, the bromine and boronic acid functionalities can be addressed in a selective, stepwise manner, enabling the efficient synthesis of complex, multi-substituted aromatic compounds. This note details a primary synthetic route involving the protection of the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester to facilitate initial cross-coupling at the C-Br bond, followed by subsequent functionalization at the boron site. Protocols for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are presented, along with conditions for the final deprotection of the methoxymethyl (MOM) ether.

Introduction: The Principle of Orthogonal Reactivity

In the synthesis of complex molecules, the ability to selectively functionalize one reactive site in the presence of another is paramount. This concept, known as orthogonal reactivity, allows for the controlled and sequential construction of molecular architectures, avoiding the need for lengthy protection-deprotection sequences. The bifunctional reagent, this compound, is an exemplary scaffold for demonstrating this principle. It possesses two key functional groups for palladium-catalyzed cross-coupling reactions: a bromine atom and a boronic acid.

The differential reactivity of these groups forms the basis of its utility. Generally, in a standard Suzuki-Miyaura coupling, the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond is kinetically favored over the transmetalation of a free boronic acid.[1][2] This intrinsic reactivity profile can be exploited. However, for maximum synthetic utility, a robust strategy is required to direct reactivity to either site with high fidelity. This guide focuses on a powerful strategy: the in-situ masking of the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are air-stable, crystalline solids that are unreactive under standard anhydrous cross-coupling conditions, yet are easily deprotected to the corresponding boronic acid under mild aqueous basic conditions. This allows the bromine to be addressed first, followed by the versatile boronic acid moiety.

Strategic Overview: A Three-Stage Functionalization

The synthetic utility of this compound can be realized through a three-stage process, as illustrated below. This strategy provides a roadmap for the synthesis of a diverse array of trisubstituted benzene derivatives.

Caption: Figure 1. Strategic workflow for the orthogonal functionalization.

Experimental Protocols

Stage 1: MIDA Protection and First Cross-Coupling at the C-Br Bond

The initial step involves the protection of the boronic acid as a MIDA ester. This renders the boron moiety inert to the subsequent palladium-catalyzed coupling reaction at the bromine position.

Protocol 3.1.1: Formation of 5-Bromo-3-(methoxymethoxy)phenyl MIDA boronate

-

To a solution of this compound (1.0 eq.) in THF (0.5 M), add N-methyliminodiacetic acid (1.1 eq.).

-

Stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure. The resulting MIDA boronate is typically used in the next step without further purification.

Rationale: The formation of the MIDA boronate is a facile condensation reaction. The resulting sp3-hybridized boron center is sterically shielded and electronically deactivated, preventing its participation in the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions.

With the MIDA boronate in hand, a variety of cross-coupling reactions can be performed at the C-Br bond. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.